N-(4-(1H-imidazol-5-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1H-imidazol-5-yl)phenyl)acetamide is a compound that features an imidazole ring attached to a phenyl group, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-imidazol-5-yl)phenyl)acetamide typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent acetamide formation. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-imidazol-5-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield different imidazole derivatives .
Scientific Research Applications
N-(4-(1H-imidazol-5-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-(1H-imidazol-5-yl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-imidazole-4-carboxamide
- 2-phenyl-1H-imidazole
- 4,5-diphenyl-1H-imidazole
Uniqueness
N-(4-(1H-imidazol-5-yl)phenyl)acetamide is unique due to its specific structure, which combines an imidazole ring with a phenyl group and an acetamide moiety. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-(1H-imidazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(15)14-10-4-2-9(3-5-10)11-6-12-7-13-11/h2-7H,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXPPFFBYJYUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.